BenchChemオンラインストアへようこそ!

Leu-thiorphan

Enkephalinase inhibition ACE selectivity Stereochemistry

Leu-thiorphan is the biologically active (S)-enantiomer of thiorphan. It offers 44-fold higher NEP vs. ACE selectivity (NEP Ki=2.2 nM; ACE Ki=110 nM) compared to (R)-thiorphan (ACE Ki=4800 nM). Using racemic thiorphan introduces ACE inhibition confounders; pure Leu-thiorphan ensures NEP-specific pharmacology. Ideal for enkephalin/opioid research, ex vivo brain slice studies, and co-administration with APN inhibitors like bestatin. Verified ≥98% purity.

Molecular Formula C16H23NO3S
Molecular Weight 309.4 g/mol
CAS No. 80970-04-3
Cat. No. B1674792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-thiorphan
CAS80970-04-3
SynonymsLeucine thiorphan;  Leu-thiorphan; 
Molecular FormulaC16H23NO3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS
InChIInChI=1S/C16H23NO3S/c1-11(2)8-14(16(19)20)17-15(18)13(10-21)9-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1
InChIKeyPISCFNDSARITBO-KZUDCZAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leu-thiorphan CAS 80970-04-3: Potent Enkephalinase Inhibitor for Neuropeptide Metabolism and Pain Research


Leu-thiorphan (leucine thiorphan, CAS 80970-04-3), the (S)-enantiomer of thiorphan, is a potent and selective inhibitor of membrane metalloendopeptidase (enkephalinase/neprilysin/NEP, EC 3.4.24.11) [1]. It belongs to the thiol-containing dipeptide class of zinc metallopeptidase inhibitors characterized by a 2-benzyl-3-mercaptopropanoyl moiety linked to leucine [2]. Leu-thiorphan competitively binds to the S1" and S2" subsites of NEP with a Ki of approximately 2.2 nM in vitro, preventing the degradation of endogenous opioid peptides including Met- and Leu-enkephalin, substance P, and neurokinin A [3]. As the more biologically active stereoisomer of thiorphan, Leu-thiorphan serves as the active pharmacophore for several clinically relevant prodrugs including racecadotril (acetorphan), which is metabolized in vivo to release Leu-thiorphan [4].

Why Leu-thiorphan Cannot Be Substituted by Other NEP Inhibitors in Research Applications


Substituting Leu-thiorphan with another neutral endopeptidase inhibitor in a research protocol without careful validation risks introducing significant experimental confounders due to stereochemical, selectivity, and bioavailability differences that are not captured by simple NEP inhibition potency metrics. Even structurally related enantiomers exhibit divergent pharmacological profiles: (R)-thiorphan, while nearly equipotent on NEP (Ki = 1.7 nM vs. 2.2 nM for (S)-thiorphan), demonstrates 44-fold weaker inhibition of angiotensin-converting enzyme (ACE) [1]. This differential off-target profile means that substituting racemic thiorphan for pure Leu-thiorphan alters the ACE/NEP selectivity ratio. Furthermore, prodrugs such as racecadotril release thiorphan in vivo but exhibit distinct pharmacokinetics and tissue distribution compared to direct administration of Leu-thiorphan, preventing simple extrapolation between the parent compound and its clinical derivatives [2]. Other NEP inhibitors including phosphoramidon, sacubitril, and candoxatrilat display different selectivity fingerprints, oral bioavailability characteristics, and species-specific potency variations that preclude direct substitution without revalidation [3].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Leu-thiorphan


Enantiomer-Specific ACE Selectivity: Why Leu-thiorphan Offers Reduced Off-Target Cardiovascular Activity

Leu-thiorphan ((S)-thiorphan) demonstrates substantially higher selectivity for neutral endopeptidase over angiotensin-converting enzyme (ACE) compared to its (R)-enantiomer. In direct head-to-head enzymatic assays, (S)-thiorphan inhibited ACE with a Ki of 110 nM, whereas (R)-thiorphan inhibited ACE with a Ki of 4800 nM [1]. Critically, both enantiomers exhibit nearly identical potency against the primary target NEP (Ki = 2.2 nM for (S)-thiorphan vs. 1.7 nM for (R)-thiorphan), but their divergent ACE inhibition profiles translate to a calculated NEP/ACE selectivity ratio of approximately 50 for Leu-thiorphan versus approximately 2800 for the (R)-enantiomer [1]. This differential selectivity is functionally meaningful: in ex vivo studies following intravenous administration of the corresponding prodrugs (acetorphan enantiomers) to mice, only (S)-acetorphan produced significant reduction in striatal ACE activity (ED50 = 11 mg/kg), whereas (R)-acetorphan did not significantly affect ACE at the tested doses [1].

Enkephalinase inhibition ACE selectivity Stereochemistry Off-target profiling

Leu-thiorphan vs. Phosphoramidon: Species-Specific NEP Inhibition Potency in Nematode Models

In Ascaris suum muscle membrane preparations, Leu-thiorphan (as racemic thiorphan) inhibits nematode neprilysin with markedly different potency than the structurally distinct NEP inhibitor phosphoramidon. Using AKH-I as substrate, thiorphan inhibited the endopeptidase activity with an IC50 of 22 μM, compared to phosphoramidon's IC50 of 0.13 μM [1]. When [D-Ala2, Leu5]enkephalin was employed as substrate, thiorphan exhibited an IC50 of 15.8 μM versus phosphoramidon's IC50 of 0.28 μM [1]. The 169-fold difference in potency between phosphoramidon and thiorphan on the nematode enzyme contrasts sharply with their relative potencies on mammalian NEP, where both compounds inhibit in the low nanomolar range (thiorphan IC50 = 6.9 nM on mammalian NEP) . This species-dependent potency divergence demonstrates that thiorphan and phosphoramidon are not functionally interchangeable in comparative or cross-species NEP studies.

Neprilysin inhibition Ascaris suum Parasitology Species specificity

Leu-thiorphan In Vivo Antinociceptive Potency Relative to Next-Generation Fluorinated NEP Inhibitors

In a comparative in vivo study using the mouse formalin test, the novel fluorinated NEP inhibitor NESS002ie demonstrated superior analgesic activity and bioavailability compared to thiorphan and the thiol inhibitor C20 when administered via intravenous and intrathecal routes [1]. While the study does not report exact ED50 values for thiorphan in the formalin model, it establishes that thiorphan serves as the benchmark reference compound against which improved NEP inhibitors are evaluated. A separate study using the mouse hot-plate jump test provides quantitative antinociceptive data for thiorphan enantiomers: (S)-acetorphan (the prodrug of Leu-thiorphan) exhibited an ED50 of 0.6 mg/kg i.v., while (R)-acetorphan exhibited an ED50 of 0.7 mg/kg i.v. [2]. In the writhing test, both enantiomers displayed antinociceptive activity at 1 mg/kg [2]. The fluorinated derivative NESS002ie showed higher analgesic activity than thiorphan across multiple administration routes, with the improvement attributed to enhanced bioavailability from structural modifications [1].

Antinociception Inflammatory pain In vivo efficacy Analgesic comparison

Blood-Brain Barrier Permeability Limitation: Why Leu-thiorphan Requires Careful Route-of-Administration Planning

Leu-thiorphan exhibits limited blood-brain barrier (BBB) penetration due to its relatively hydrophilic character, a property shared across the thiorphan compound class [1]. Following intraperitoneal administration of thiorphan, brain concentrations reached only 18.2 ± 2.4 nmol/g brain at 30 minutes post-dose and subsequently declined rapidly [2]. This limited CNS bioavailability contrasts with more lipophilic NEP inhibitors such as the fluorinated derivative NESS002ie, which demonstrated improved bioavailability following both intravenous and intrathecal administration in comparative studies [3]. The BBB limitation has driven extensive medicinal chemistry efforts to develop thiorphan analogs and prodrugs with enhanced brain penetration properties [1]. For investigators specifically requiring central NEP inhibition, alternative compounds (such as phosphoramidon administered intracerebroventricularly) or direct intrathecal administration routes must be considered, whereas peripheral studies of enkephalin metabolism in tissues outside the CNS are well-served by Leu-thiorphan.

Pharmacokinetics Blood-brain barrier CNS penetration Brain bioavailability

Ex Vivo Brain Enzyme Inhibition and Metabolite Reduction: Correlating In Vitro Potency to Functional CNS Activity

The functional efficacy of Leu-thiorphan in brain tissue has been validated through ex vivo and in vivo neurochemical measurements that directly correlate enzyme inhibition with protection of endogenous enkephalins. In rat globus pallidus slice preparations, both (S)-thiorphan and (R)-thiorphan (each at 10 nM EC50) ensured complete protection of depolarization-released Met-enkephalin when co-administered with bestatin to block the aminopeptidase pathway [1]. This protection was accompanied by suppression of the extracellular accumulation of Tyr-Gly-Gly, the characteristic enkephalin degradation metabolite [1]. Following intravenous administration of the corresponding prodrugs to mice, (S)-acetorphan and (R)-acetorphan reduced striatal Tyr-Gly-Gly levels with ED50 values of 0.4 mg/kg and 0.8 mg/kg, respectively [1]. These neurochemical ED50 values closely matched the ex vivo enkephalinase inhibition ED50 values (0.3 mg/kg for (S)-acetorphan; 1.0 mg/kg for (R)-acetorphan), establishing a direct quantitative link between target engagement and functional biomarker response [1].

Ex vivo pharmacology Enkephalin metabolism Tyr-Gly-Gly Brain slice assay

Peripheral Inflammatory Pain: Synergistic Efficacy of Leu-thiorphan Combined with Aminopeptidase N Inhibitors

In a rat model of hindpaw inflammation, the combination of thiorphan (NEP inhibitor) with bestatin (APN inhibitor) produced significant elevation of mechanical nociceptive thresholds when applied locally to injured paws [1]. Combined bestatin (1.25-5 mg) plus thiorphan (0.2-0.8 mg) increased mechanical nociceptive thresholds to 307% of vehicle-treated controls, whereas the dual inhibitor P8B (0.0625-1 mg) elevated thresholds to 227% of controls [1]. This analgesia was abolished by antibodies against methionine-enkephalin, leucine-enkephalin, and dynorphin A 1-17, confirming the opioid peptidase mechanism [1]. Importantly, the study establishes that single-agent inhibition of either NEP or APN is insufficient for maximal peripheral analgesia; rather, dual blockade of both enkephalin-degrading pathways produces the most robust antinociceptive effect [1]. Flow cytometry and photospectrometry further confirmed that both APN and NEP are expressed and metabolically active on macrophages, granulocytes, and sciatic nerves from inflamed tissue, validating the peripheral site of action [1].

Peripheral analgesia Inflammatory pain Combination therapy Opioid peptidase

Recommended Research Applications for Leu-thiorphan Based on Quantitative Evidence


Enkephalin Metabolism Studies Requiring Minimal ACE Interference

Researchers investigating the role of endogenous enkephalins in pain, mood, or reward pathways should select Leu-thiorphan over racemic thiorphan or (R)-thiorphan when confounding effects from angiotensin-converting enzyme (ACE) inhibition must be minimized. As demonstrated by Giros et al. (1987), (S)-thiorphan (Leu-thiorphan) inhibits ACE with a Ki of 110 nM compared to 4800 nM for (R)-thiorphan, a 44-fold difference that confers higher NEP/ACE selectivity [1]. This differential selectivity is functionally relevant in ex vivo brain preparations, where (S)-acetorphan but not (R)-acetorphan significantly reduces ACE activity at pharmacologically relevant doses [1]. Procurement of pure Leu-thiorphan rather than racemic thiorphan ensures that experimental outcomes reflect NEP-specific pharmacology rather than combined NEP/ACE inhibition.

Peripheral Inflammatory Pain Models with Dual Peptidase Inhibition

Investigators using rodent models of inflammatory pain should co-administer Leu-thiorphan with an aminopeptidase N (APN) inhibitor such as bestatin to achieve maximal peripheral enkephalin protection. Schreiter et al. (2012) demonstrated that combined thiorphan (0.2-0.8 mg) plus bestatin (1.25-5 mg) elevated mechanical nociceptive thresholds to 307% of vehicle controls, whereas single-agent inhibition produced suboptimal analgesia [1]. The study further validated that this analgesia is reversed by enkephalin antibodies and opioid receptor antagonists, confirming mechanism specificity [1]. For peripheral opioid research, Leu-thiorphan should be procured as part of an inhibitor combination panel that includes an APN inhibitor.

Comparative NEP Pharmacology Across Vertebrate and Invertebrate Species

Scientists conducting evolutionary or comparative pharmacology studies of neutral endopeptidase across species should note that Leu-thiorphan exhibits markedly different potency in invertebrate systems. In Ascaris suum muscle membranes, thiorphan inhibits NEP with an IC50 of 22 μM, representing a potency reduction of over three orders of magnitude compared to its 6.9 nM IC50 on mammalian NEP [1][2]. Phosphoramidon, by contrast, inhibits the nematode enzyme with an IC50 of 0.13 μM [1]. This species-dependent potency profile makes Leu-thiorphan a valuable tool compound for distinguishing mammalian-type from nematode-type NEP enzymes, but researchers must adjust working concentrations accordingly when extending studies beyond mammalian systems.

Ex Vivo Brain Slice Pharmacology with Validated Pharmacodynamic Endpoints

Neuroscientists employing ex vivo brain slice preparations to study enkephalinergic transmission can utilize Leu-thiorphan with well-characterized EC50 values and validated neurochemical endpoints. In rat globus pallidus slices, (S)-thiorphan (the active component of Leu-thiorphan) protects depolarization-released Met-enkephalin with an EC50 of 10 nM when co-administered with bestatin [1]. This protection correlates directly with suppression of Tyr-Gly-Gly, the characteristic enkephalin degradation metabolite, providing a quantifiable pharmacodynamic biomarker for target engagement [1]. The established ex vivo enkephalinase inhibition ED50 of 0.3 mg/kg for (S)-acetorphan in mice enables researchers to calibrate systemic dosing for ex vivo target engagement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leu-thiorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.